molecular formula C17H19FN4OS2 B2656846 N-(5-fluoro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226431-94-2

N-(5-fluoro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2656846
CAS No.: 1226431-94-2
M. Wt: 378.48
InChI Key: SEHMFFUHJRFPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a synthetic acetamide derivative intended for research applications. As a small molecule, it features a thioacetamide bridge and a thiomorpholine-pyrazine heterocyclic system, a scaffold frequently investigated in medicinal chemistry for its potential to interact with biological targets . Compounds with similar acetamide backbones and heterocyclic components have demonstrated significant potency as lead compounds in antiparasitic drug discovery, particularly against Cryptosporidium . Furthermore, structurally related molecules have shown promise in other research areas, including the inhibition of cytokine-induced cell adhesion relevant to inflammatory conditions and as ligands for specific receptors . The incorporation of the 5-fluoro-2-methylphenyl group is a strategic modification, as fluorine atoms and specific ring substitutions are known to profoundly influence a molecule's potency, pharmacokinetics, and binding affinity . Researchers can utilize this compound to explore structure-activity relationships (SAR), mechanism of action studies, and for screening in various biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS2/c1-12-2-3-13(18)10-14(12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHMFFUHJRFPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Acetamide Backbones

a. 2-((4-Ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide ()

  • Structural Differences: Replaces the thiomorpholinopyrazine moiety with a triazolyl-hydroxyphenyl group.
  • However, this compound was discontinued, suggesting limitations in stability or efficacy .

b. Quinazolinone Derivatives ()

  • Examples: Compounds 5–16 feature a quinazolinone core with sulfamoylphenyl and varied aryl substituents.
  • Key Differences: The quinazolinone ring introduces a planar, conjugated system absent in the target compound. High melting points (250–315°C) indicate strong intermolecular forces, likely due to hydrogen bonding from sulfamoyl groups. The target compound’s fluorine and thiomorpholine may enhance metabolic stability and solubility compared to these derivatives .

c. 4,6-Biaryl-2-thiopyridine Derivatives ()

  • Examples: Compounds 1b–2d incorporate a thiopyridine scaffold with biaryl and morpholino/methoxy groups.
  • Morpholino groups in these analogues may improve solubility, similar to the thiomorpholine in the target compound .
Functional Group Variations

a. Triazinoindole Derivatives ()

  • Examples: Compounds 23–27 include triazinoindole cores with bromo or phenoxy substituents.
  • Key Differences : Bromine atoms in compounds 25 and 27 increase molecular weight and polarizability, which could enhance halogen bonding. The target compound’s fluorine atom offers electronegativity without significant steric bulk, favoring metabolic resistance .

b. Benzofuran-Oxadiazole Hybrids ()

  • Examples : 2a (chlorophenyl) and 2b (methoxyphenyl) exhibit antimicrobial activity.
  • Key Differences : The benzofuran-oxadiazole system provides a fused aromatic structure, contrasting with the pyrazine-thiomorpholine’s flexibility. The target compound’s 5-fluoro-2-methylphenyl group may improve lipophilicity and membrane permeability compared to chlorophenyl/methoxyphenyl groups .

c. Thioxothiazolidinone Derivatives ()

  • Examples : Compounds 6f–6l incorporate nitro, hydroxy, or methoxybenzylidene groups.
  • The target compound’s pyrazine-thiomorpholine system may offer better conformational adaptability for target binding .

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